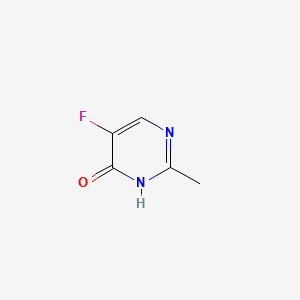

5-Fluoro-2-methylpyrimidin-4-ol

Beschreibung

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Biology and Drug Discovery

The pyrimidine ring is a foundational heterocyclic structure in the realm of chemical biology and drug discovery. mdpi.comnih.gov As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA. nih.govbohrium.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a privileged scaffold in medicinal chemistry. nih.gov The versatility of the pyrimidine core, which allows for structural modifications at multiple positions, has led to its incorporation into a wide array of therapeutic agents. nih.gov Consequently, pyrimidine-based drugs have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Strategic Role of Fluorination in Modulating Biological Activity and Metabolic Stability of Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physical properties. acs.orgtandfonline.com Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, impacting its acidity (pKa), dipole moment, and chemical reactivity. tandfonline.comacs.org This modification can lead to enhanced binding affinity to target proteins. tandfonline.com One of the most critical roles of fluorination is the improvement of metabolic stability. By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation, the C-F bond's strength can effectively block this metabolic pathway, thereby increasing the drug's half-life. acs.orgnih.gov Furthermore, fluorination can enhance a compound's lipophilicity, which can improve its ability to permeate cell membranes, a crucial factor for drug efficacy. nih.govontosight.ai

Overview of Current Research Trajectories for 5-Fluoro-2-methylpyrimidin-4-ol

Current research on this compound is multifaceted, primarily focusing on its potential as a versatile building block in the synthesis of more complex molecules with therapeutic or agrochemical applications. scirp.orgresearchgate.net Scientists are exploring its utility in creating novel derivatives with enhanced biological activities. The presence of the fluorine atom, the methyl group, and the hydroxyl group offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening. Investigations into its tautomeric forms and their relative stabilities are also crucial for understanding its reactivity and how it interacts with biological targets. researchgate.netnih.gov The synthesis of this compound is also an area of active research, with efforts focused on developing more efficient and environmentally friendly preparation methods. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSFVIMARJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664007 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-91-7 | |

| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 2 Methylpyrimidin 4 Ol Analogs

Electrophilic and Nucleophilic Reactivity of the Fluorinated Pyrimidine (B1678525) Nucleus

The chemical behavior of the 5-Fluoro-2-methylpyrimidin-4-ol nucleus is dominated by the electronic effects of its substituents. The fluorine atom at the C-5 position exerts a powerful electron-withdrawing inductive effect, which significantly decreases the electron density of the pyrimidine ring. This deactivation generally renders the ring less susceptible to electrophilic aromatic substitution. Conversely, this reduced electron density, particularly at the C-4 and C-6 positions, activates the ring for nucleophilic aromatic substitution (SNAr).

The pyrimidine ring can exist in a tautomeric equilibrium between the hydroxyl form (this compound) and the keto form (5-fluoro-2-methyl-3H-pyrimidin-4-one). This equilibrium is a critical aspect of its reactivity, influencing its participation in various reactions. The hydroxyl group itself can act as a nucleophile, while its conversion to a better leaving group (e.g., a chloro or tosyl group) facilitates nucleophilic attack at the C-4 position.

Impact of Substitution Patterns on Chemical Transformations

The specific substitution pattern of this compound is crucial in directing its chemical transformations.

Fluorine at C-5: As the most influential group, it primarily activates the C-4 and C-6 positions for nucleophilic attack. Its presence can also influence the acidity of adjacent protons.

Methyl Group at C-2: This group has a mild electron-donating effect through hyperconjugation, which slightly counteracts the deactivating effect of the fluorine. It is generally not reactive but can be a site for functionalization under radical conditions.

Hydroxyl/Oxo Group at C-4: This position is a primary site for derivatization. Conversion of the hydroxyl group into a chlorosulfonyl or, more commonly, a chloro group (using reagents like phosphorus oxychloride) transforms it into an excellent leaving group. This allows for the straightforward introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to build molecular complexity.

The strategic manipulation of these existing substituents is key to designing synthetic routes toward more complex molecules. For instance, the conversion of the 4-ol to a 4-chloro group is often the first step in a synthetic sequence to enable subsequent substitutions at that position or to further activate the ring for reactions at C-6.

Formation of Fused Pyrimidine Systems Derived from this compound

The 5-fluoro-2-methylpyrimidine (B1339254) core is an excellent platform for the synthesis of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds.

Pyrimido[4,5-d]pyrimidine (B13093195) Scaffolds

The construction of the pyrimido[4,5-d]pyrimidine system involves annulating a second pyrimidine ring onto the starting pyrimidine core. A common strategy begins with the introduction of reactive handles at the C-5 and C-6 positions of the initial ring. For a precursor like this compound, a synthetic sequence could involve:

Introduction of a nitro group at the C-6 position, followed by its reduction to an amine.

Functionalization of the C-5 position, for example, by converting it into a carbonitrile.

The resulting 6-amino-5-cyanopyrimidine derivative can then be cyclized with a one-carbon synthon. For instance, reaction with triethylorthoformate can yield the fused pyrimidine system. mdpi.com

An alternative approach involves the reaction of a suitably substituted pyrimidine with guanidine (B92328) or urea (B33335) to form the second ring. researchgate.net

Table 1: Illustrative Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Pyrimidine | Reagents for Cyclization | Fused Product | Typical Yield | Reference |

|---|---|---|---|---|

| 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile | 1. Triethylorthoester; 2. Substituted aniline, Acetic acid | N,7-disubstituted-pyrimido[4,5-d]pyrimidin-4-amine | up to 57% (overall) | mdpi.com |

| 5-acetyl-pyrimidine-2(1H)-thione | Guanidine | 7-amino-5-methyl-2-thioxo-pyrimido[4,5-d]pyrimidine | N/A | researchgate.net |

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are of significant interest in medicinal chemistry. nih.gov Their synthesis from a pyrimidine precursor typically involves building the pyrazole (B372694) ring onto the C-4 and C-5 positions. A general route would require a pyrimidine with leaving groups at these positions. However, a more common approach involves constructing the pyrimidine ring onto a pre-existing pyrazole.

To utilize this compound as a precursor, one could envision a strategy that first involves halogenation at C-6 (e.g., using N-chlorosuccinimide), followed by conversion of the 4-ol to a 4-chloro group. The resulting 4,6-dichloro-5-fluoropyrimidine (B1312760) could then react with hydrazine (B178648) hydrate. The hydrazine would initially displace one of the chloro groups, and subsequent intramolecular cyclization involving displacement of the second chloro group would form the pyrazole ring, yielding a pyrazolo[3,4-d]pyrimidine scaffold. The reactivity of pyrazolo[3,4-d]pyrimidines allows for further derivatization, such as alkylation at the pyrazole nitrogen. nih.gov

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Precursor | Reaction | Product | Reference |

|---|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylation with methyl iodide, propargyl bromide, or phenacyl bromide | N-alkylated pyrazolo[3,4-d]pyrimidines | nih.gov |

| ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Cyclization with various nitriles under microwave irradiation | 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

Pyrrolo[2,3-d]pyrimidine Analogs

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is found in various natural products and synthetic drugs. nih.gov Building the pyrrole (B145914) ring onto the pyrimidine core generally requires a 6-aminopyrimidine derivative. A plausible route starting from this compound would involve:

Conversion of the 4-ol to a 4-chloro group.

Introduction of an amino group at the C-6 position, possibly via nitration and reduction or direct amination.

The resulting 6-amino-4-chloro-5-fluoropyrimidine is a key intermediate. The pyrrole ring can then be formed through various methods, such as the Madelung synthesis or through palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling with a terminal alkyne) followed by intramolecular cyclization. mdpi.comnih.gov

Another elegant method involves a cascade annulation reaction, for example, between a 6-aminouracil (B15529) derivative and aurones promoted by I2/DMSO, to construct the fused system in a single step. nih.gov

Introduction of Diverse Functionalities at Pyrimidine Positions 2, 4, 5, and 6

The functionalization of the 5-fluoro-2-methylpyrimidine core at its distinct positions allows for the generation of a diverse library of analogs.

Position 2: The 2-methyl group is relatively inert. Functionalization typically requires starting with a different precursor, such as a 2-thiomethylpyrimidine, where the thiomethyl group can be oxidized and displaced by nucleophiles.

Position 4: This is the most versatile position for functionalization. The 4-ol can be readily converted to a 4-chloro derivative using reagents like POCl₃ or SOCl₂. This 4-chloro group serves as an excellent electrophilic site for SNAr reactions, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. mdpi.com

Position 5: While the C-F bond is strong, the fluorine atom can be displaced by strong nucleophiles under forcing conditions. smolecule.com Alternatively, modern synthetic methods may allow for functionalization via C-H activation or by converting the fluorine to a metallic species through lithiation, although this can be challenging due to the directing effects of other ring substituents.

Position 6: This position is highly activated towards nucleophilic attack, especially when an electron-withdrawing group or a leaving group is present at C-4. Halogenation at C-6 (e.g., using NBS or NCS) provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation), enabling the introduction of various aryl, heteroaryl, and amino groups. mdpi.comnih.gov

Table 3: Summary of Functionalization Strategies for the 5-Fluoropyrimidine Nucleus

| Position | Initial Group | Key Intermediate | Reaction Type | Introduced Functionality |

|---|---|---|---|---|

| 4 | -OH | 4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| 5 | -F | - | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., -OR, -SR) |

| 6 | -H | 6-Br or 6-I | Suzuki or Buchwald-Hartwig Cross-Coupling | Aryl, Heteroaryl, Amino groups |

| 6 | -H | - | Nucleophilic Aromatic Substitution (SNAr) (if activated) | Amines, Alkoxides |

Structure Activity Relationship Sar and Medicinal Chemistry of Fluorinated Pyrimidine Analogs

Elucidation of Structural Determinants for Biological Activity and Potency

The biological activity of fluorinated pyrimidine (B1678525) analogs is dictated by a combination of structural features, including the substitution pattern on the pyrimidine ring, the stereochemistry of the molecule, and the nature of appended functional groups. The pyrimidine core itself serves as a crucial scaffold, but its potency is finely tuned by these modifications.

A key determinant of activity is the substitution at the 5-position of the pyrimidine ring. The introduction of a fluorine atom at this position is a classic strategy in the design of anticancer drugs like 5-fluorouracil (B62378) (5-FU). beilstein-journals.org This modification transforms the molecule into a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. mdpi.com However, the influence of the 5-substituent is context-dependent. For instance, in a series of 2,4,5-trisubstituted pyrimidine inhibitors of cyclin-dependent kinase 9 (CDK9), a methyl group at the C-5 position was found to be optimal for achieving selectivity, whereas analogs with chloro, bromo, or trifluoromethyl groups at the same position exhibited different selectivity profiles or a loss of potency.

The stereochemistry of the molecule also plays a pivotal role. For example, the alpha and beta anomers of 4'-thio-5-fluorouridine, which differ only in the orientation of the bond connecting the base to the sugar moiety, display distinct inhibitory concentrations against leukemia cells. Furthermore, the introduction of a fluorine atom at the 2'-position of a nucleoside analog can fix the sugar's conformation, which in turn influences how the molecule interacts with its biological target. nih.gov For certain anti-HIV nucleoside analogs, the presence of a 3'-hydroxyl group is considered vital for their activity. nih.gov

Influence of Substituent Nature and Positional Isomerism on Pharmacological Profiles

The type and position of substituents on the pyrimidine scaffold profoundly affect the pharmacological profile of the analogs, influencing their potency, selectivity, and pharmacokinetic properties. The strategic placement of fluorine atoms is a prime example of positional isomerism being exploited to fine-tune drug characteristics.

In the development of gefitinib (B1684475) analogs, for instance, a 2-fluoro substituent resulted in a potent inhibitor of the epidermal growth factor receptor (EGFR), while a 6-fluoro-substituted compound was a weaker inhibitor. spandidos-publications.com Interestingly, both fluorinated analogs showed improved bioavailability compared to the non-fluorinated parent compound. spandidos-publications.com This demonstrates that positional changes of even a single atom can have a significant impact on both the pharmacodynamics and pharmacokinetics of a drug.

The nature of the substituent is equally critical. In the pyrazolo[1,5-a]pyrimidine (B1248293) series, the ability to introduce a wide variety of groups (alkyl, aryl, amino, halogens) at different positions allows for the precise tuning of properties like lipophilicity and electronic distribution. researchgate.net These modifications, in turn, enhance binding affinity to target proteins through interactions such as hydrogen bonding and π–π stacking. researchgate.net The table below illustrates how different substituents at the C-5 position of pyrimidine analogs influence their inhibitory activity against CDK9.

| Compound | R2 (C5-Substituent) | CDK9 Ki (nM) | CDK9/CDK2 Selectivity |

| 30f | Methyl | 33 | >150-fold |

| 30h | Methyl | 27 | ~90-fold |

| 30n | Trifluoromethyl | 140 | 40-fold |

| 30o | Trifluoromethyl | 1200 | 10-fold |

| This table presents data on how different C-5 substituents on pyrimidine analogs affect their inhibitory constant (Ki) for CDK9 and their selectivity over CDK2. |

Design and Synthesis of Conformationally Restricted Analogs for Enhanced Selectivity

A key strategy in modern drug design is to enhance selectivity by creating conformationally restricted analogs. By reducing the flexibility of a molecule, it can be locked into a "bioactive conformation" that fits more precisely into the binding site of the intended target, while fitting poorly into the sites of off-target proteins. This approach can lead to increased potency and reduced side effects.

One successful application of this strategy involved a series of furo[2,3-d]pyrimidines. researchgate.net By systematically restricting the rotation of single bonds within the molecule, researchers were able to identify conformations that were optimal for inhibiting receptor tyrosine kinases versus those required for inhibiting tubulin assembly. researchgate.net This confirmed that the bioactive conformations for these two different targets were distinct, opening the door for designing more selective dual-action or single-action agents. researchgate.net

Another example is the design of conformationally restricted pyrrolo[3,2-d]pyrimidine antifolates. mdpi.com These compounds were engineered to selectively enter tumor cells via folate receptors, which are overexpressed on cancer cells, while having a low affinity for the reduced folate carrier (RFC) that is present on healthy cells. mdpi.com This strategy aimed to minimize the dose-limiting toxicities associated with less selective antifolates.

The synthesis of carbocyclic pyrimidine nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group (CHF or CF2), also creates conformationally restricted analogs. frontiersin.orgmdpi.com These modifications provide access to a different pharmacophore space and can lead to compounds with novel biological activities. frontiersin.org

Ligand-Target Interactions and Binding Site Analysis through Mutational and Analog Studies

Understanding how a ligand interacts with its target at the atomic level is crucial for rational drug design. Mutational studies and the analysis of a series of closely related analogs (analog studies) are powerful tools for dissecting these interactions.

A compelling example comes from studies on CDK9 inhibitors. Molecular modeling and SAR studies revealed that a steric clash between a C-5 methyl group and the thiazole (B1198619) ring in one analog forced the two rings into a non-planar conformation. acs.org This twisted shape was better accommodated by the flexible binding pocket of CDK9 compared to the more rigid pocket of CDK2, thus explaining the high selectivity of the compound. acs.org

The use of fluorine-containing analogs in conjunction with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for studying ligand-target interactions directly within living cells. nih.govresearchgate.net Because fluorine is not naturally present in biological systems, the ¹⁹F NMR signal is background-free, allowing researchers to observe the binding of a fluorinated ligand to its protein target in real-time. nih.gov This method can be used in competition assays to quantitatively measure the binding affinities of non-fluorinated compounds. nih.gov

Furthermore, high-resolution crystal structures of protein-ligand complexes have revealed the importance of specific non-covalent interactions, such as the orthogonal multipolar interaction between a carbon-fluorine bond and a backbone carbonyl group (C–F···C=O). doctorlib.orgacs.org By synthesizing analogs with a varying number of fluorine atoms (e.g., CH₃ vs. CH₂F vs. CHF₂ vs. CF₃) and analyzing their binding affinities and crystal structures, researchers have demonstrated that these interactions can significantly enhance binding potency. doctorlib.org Computational tools like FMAP have been developed to predict where such favorable fluorine interactions might occur in a protein's binding site, facilitating the rational design of more potent inhibitors. doctorlib.orgacs.org

Strategies for Modulating Druggability, Metabolic Stability, and Resistance Profiles via Structural Modifications

A biologically active compound is not necessarily a good drug. To become a successful therapeutic, a molecule must possess favorable "druggability" properties, including metabolic stability, appropriate bioavailability, and the ability to overcome or circumvent drug resistance mechanisms. Structural modifications are a primary means of optimizing these characteristics.

Fluorination is a widely used strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. researchgate.net By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block a common site of metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life and exposure in the body. spandidos-publications.com The introduction of fluorine can also modulate a compound's lipophilicity, which affects its absorption, distribution, and excretion. mdpi.comspandidos-publications.com

Advanced Characterization and Computational Studies of 5 Fluoro 2 Methylpyrimidin 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 5-Fluoro-2-methylpyrimidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide critical data on the connectivity and atomic composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for confirming the structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. pupiq.net The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing organofluorine compounds. pupiq.net

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the proton on the pyrimidine (B1678525) ring. The methyl group (CH₃) would likely appear as a singlet, while the C6-H proton would appear as a doublet due to coupling with the adjacent fluorine atom. The hydroxyl (OH) proton may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons in the pyrimidine ring would be influenced by the electronegative fluorine and oxygen atoms. The fluorine-carbon coupling would split the signal for C5 into a doublet.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for fluorinated compounds. pupiq.net It would be expected to show a single resonance for the fluorine atom at C5. This signal would likely be split into a doublet due to coupling with the neighboring proton at C6. rsc.org The chemical shift provides information about the local electronic environment of the fluorine atom. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | s | CH₃ |

| ~7.8 | d | C6-H | |

| Variable | br s | OH | |

| ¹³C | ~20 | s | CH₃ |

| ~150 (J_CF ≈ 240 Hz) | d | C5-F | |

| ~145 (J_CF ≈ 15 Hz) | d | C6 | |

| ~160 | s | C2 | |

| ~165 (J_CF ≈ 25 Hz) | d | C4 | |

| ¹⁹F | ~ -165 | d | C5-F |

| Note: Predicted values are based on typical shifts for similar structures and are subject to variation based on experimental conditions. |

Mass Spectrometry Methodologies (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental formula of the compound. nih.gov This soft ionization technique is well-suited for analyzing non-volatile and thermally labile biomolecules by transferring ions from a solution into the gas phase. nih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula (C₅H₆FN₂O⁺). semanticscholar.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the molecular structure by showing the loss of specific neutral fragments. researchgate.net

Table 2: ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅FN₂O |

| Molecular Weight | 128.11 g/mol |

| Expected [M+H]⁺ Ion (Exact Mass) | 129.0468 u |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, demonstrates the utility of this technique. nih.gov For such compounds, crystallography reveals the planarity of the pyrimidine ring and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govccspublishing.org.cn For this compound, an N-H···O hydrogen bond between two molecules could form a centrosymmetric dimer. nih.gov

Table 3: Illustrative Crystallographic Parameters from a Related Fluoro-pyrimidine Compound

| Parameter | Example Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 4.5711 | nih.gov |

| b (Å) | 8.4985 | nih.gov |

| c (Å) | 10.8546 | nih.gov |

| α (°) | 88.043 | nih.gov |

| β (°) | 79.737 | nih.gov |

| γ (°) | 79.616 | nih.gov |

| Volume (ų) | 408.13 | nih.gov |

| Note: Data is for the related compound 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one and serves as an illustration of the data obtained from X-ray crystallography. |

Computational Chemistry Approaches

Computational methods complement experimental data by providing insights into the electronic properties and potential biological activity of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. arxiv.orgmpg.de By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters derived from these calculations include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net This is crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. researchgate.net

Table 4: Representative Data from Quantum Chemical Calculations

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Polarizability | Measure of the distortion of the electron cloud in an electric field. |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. The simulation places the ligand (this compound) into the binding site of a protein and calculates a score, such as binding energy, to estimate the binding affinity.

The results of a docking study can reveal:

Binding Energy: A lower binding energy typically indicates a more stable and favorable interaction between the ligand and the protein.

Key Interactions: The simulation identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Inhibition Constant (Ki): This value, often estimated from the binding energy, provides a measure of the ligand's potential to inhibit the protein's function. researchgate.net

To validate the stability of the predicted binding pose from docking, Molecular Dynamics (MD) simulations can be performed. nih.gov These simulations model the movement of atoms over time, providing insights into the dynamic stability of the ligand-protein complex. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity and ADMET Properties

In the contemporary drug discovery and development landscape, the early in silico evaluation of a compound's properties is a critical step to forecast its potential as a therapeutic agent. nih.govresearchgate.net For this compound, the prediction of molecular descriptors provides essential insights into its likely biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. termedia.pluniroma1.it These computational analyses help to identify potential liabilities and guide further experimental studies, ultimately de-risking the development process and reducing late-stage attrition. researchgate.netsciensage.info

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. medium.com These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a correlation between a molecule's structure and its biological effect. researchgate.net For a compound to be a viable oral drug candidate, it generally needs to adhere to certain physicochemical parameters, famously encapsulated in Lipinski's Rule of Five. acs.orgunits.itpatsnap.comdrugbank.com This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP (a measure of lipophilicity) greater than 5. taylorandfrancis.com

Table 1: Predicted Physicochemical and Drug-Likeness Descriptors for this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 128.11 g/mol | < 500 | Yes |

| LogP (Octanol-water partition coefficient) | ~0.4 - 0.7 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | ~29 - 31 cm³ | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | ≤ 140 Ų | Yes |

Beyond these fundamental descriptors, a comprehensive ADMET profile is predicted using sophisticated machine learning models trained on extensive experimental data. nih.govsimulations-plus.com These predictions assess how the compound is likely to behave within a biological system. For pyrimidine derivatives, properties such as gastrointestinal absorption, ability to cross the blood-brain barrier (BBB), interaction with cytochrome P450 (CYP) enzymes, and potential toxicity are of paramount importance. mdpi.comnih.govresearchgate.net

The predicted ADMET properties for this compound suggest a generally favorable profile. Its low molecular weight and moderate polarity indicate a high likelihood of good gastrointestinal absorption. sciensage.info The compound is predicted to be a non-inhibitor of the major CYP450 enzymes, which is advantageous as it reduces the potential for drug-drug interactions. acs.org Furthermore, initial toxicity predictions suggest a low risk of mutagenicity or other significant toxic effects.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Parameter | Predicted Outcome | Significance |

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. | |

| Distribution | P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of being actively removed from cells, which can enhance efficacy. |

| Metabolism | CYP1A2 Inhibitor | No | Low potential for metabolic drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | No | Low potential for metabolic drug-drug interactions via this isoform. | |

| CYP2C19 Inhibitor | No | Low potential for metabolic drug-drug interactions via this isoform. | |

| CYP2D6 Inhibitor | No | Low potential for metabolic drug-drug interactions via this isoform. | |

| CYP3A4 Inhibitor | No | Low potential for metabolic drug-drug interactions via this isoform. | |

| Toxicity | AMES Mutagenicity | No | Indicates a low likelihood of being mutagenic. |

| Hepatotoxicity | Low | Suggests a lower risk of causing liver damage. |

The collective in silico data strongly supports that this compound possesses a promising drug-like profile. These computational predictions are invaluable for prioritizing it for further synthesis and experimental validation, representing a key step in the rational design of new therapeutic agents. rsc.orgsums.ac.ir

Q & A

(Basic) What are the recommended synthetic routes for preparing 5-Fluoro-2-methylpyrimidin-4-ol in laboratory settings?

Methodological Answer:

A common approach involves nucleophilic substitution or condensation reactions using fluorinated pyrimidine precursors. For example:

- Step 1: Start with a fluorinated pyrimidine backbone (e.g., 5-fluoropyrimidin-4-ol derivatives).

- Step 2: Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH or K₂CO₃) .

- Step 3: Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Critical Considerations: - Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

(Basic) How can researchers characterize the purity and structural integrity of this compound?

Analytical Workflow:

(Basic) What are the optimal storage conditions to maintain the stability of this compound?

Recommendations:

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption .

- Avoid prolonged exposure to light (UV-sensitive; use amber glassware) .

- Conduct stability assays every 6 months via HPLC to detect degradation (e.g., hydrolysis to 5-fluorouracil derivatives) .

(Advanced) How does the fluorine substituent influence the reactivity of this compound in substitution reactions?

Mechanistic Insights:

- The electron-withdrawing fluorine at C5 increases the electrophilicity of adjacent carbons, favoring nucleophilic aromatic substitution (e.g., amination at C4) .

- Contrast with non-fluorinated analogs: Fluorine reduces pKa of the hydroxyl group (pKa ~8.2 vs. ~9.5 for non-fluorinated), enhancing solubility in polar aprotic solvents .

Example Reaction: - Suzuki-Miyaura coupling at C4: Use Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in DMF/H₂O (80°C, 12 h) .

(Advanced) What computational approaches are utilized to predict the regioselectivity of electrophilic attacks on this compound?

Methodology:

- DFT Calculations (B3LYP/6-311+G(d,p)):

- Molecular Dynamics Simulations:

(Advanced) What methodological strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Resolution Framework:

Standardize Assay Conditions:

Systematic SAR Studies:

- Vary substituents (e.g., methyl vs. trifluoromethyl at C2) to isolate electronic vs. steric effects .

Meta-Analysis of Data:

- Cross-reference IC₅₀ values with purity data (e.g., compounds with <90% purity excluded) .

Case Study: Discrepancies in antifungal activity (MIC ranging from 2–50 µg/mL) were resolved by controlling for intracellular glutathione levels, which detoxify reactive intermediates .

(Advanced) How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Experimental Design:

- DoE (Design of Experiments): Vary temperature (60–100°C), catalyst loading (5–10 mol% Pd), and solvent polarity (DMF vs. THF) .

- High-Throughput Screening: Test 96-well plates with automated LC-MS analysis to identify optimal conditions .

Key Finding: Microwave-assisted synthesis (100°C, 30 min) increases yields by 20% compared to conventional heating .

(Basic) What safety protocols are critical when handling this compound?

Safety Measures:

- Wear nitrile gloves , goggles, and lab coats to prevent skin/eye contact (compound is a suspected irritant) .

- Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Dispose of waste via licensed chemical disposal services (fluorinated compounds require specialized incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.